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Technical Support Center: Sodium Starch Glycolate Swelling Properties

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Compound of Interest		
Compound Name:	Sodium glycolate	
Cat. No.:	B146980	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the swelling properties of sodium starch glycolate (SSG).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind the swelling of sodium starch glycolate?

A1: Sodium starch glycolate is a modified starch with a high capacity for water absorption. Its swelling action is primarily due to the hydration of the carboxymethyl groups on the polymer chain. This rapid absorption of water leads to a significant increase in the volume of the SSG granules, with some studies suggesting they can swell up to 300 times their original volume in water.[1] This omnidirectional expansion exerts pressure within the tablet matrix, causing it to break apart and disintegrate.[2]

Q2: How does the pH of the medium affect the swelling of sodium starch glycolate?

A2: The pH of the surrounding medium significantly influences the swelling capacity of sodium starch glycolate. SSG is an anionic polymer due to its carboxymethyl groups. In neutral or slightly alkaline conditions, these groups are ionized, leading to electrostatic repulsion between the polymer chains and allowing for maximum water uptake and swelling. However, in acidic media, the carboxyl groups become protonated (neutral form), reducing the electrostatic repulsion and thus decreasing the affinity for water.[2] This results in a significant reduction in







the rate and extent of water uptake and swelling in acidic environments like simulated gastric fluid.[3][4][5]

Q3: Is there an optimal concentration for sodium starch glycolate in a formulation?

A3: Yes, the effective concentration of sodium starch glycolate typically ranges from 2% to 8% w/w in a formulation.[2][6] While higher concentrations within this range can lead to faster disintegration, concentrations exceeding 8% may have a detrimental effect. At such high levels, SSG can form a viscous gel layer upon hydration, which can hinder further water penetration into the tablet core and ultimately delay disintegration and drug dissolution.[5][7]

Q4: Do different grades or sources of sodium starch glycolate have the same swelling properties?

A4: No, significant variability can exist between different grades and sources of sodium starch glycolate.[8][9] Factors such as the starch source (e.g., potato, corn), the degree of cross-linking, the extent of carboxymethylation, and particle size distribution can all influence the swelling and disintegration efficiency.[7][9] It is crucial for formulators to evaluate different grades of SSG to determine the most suitable one for their specific application and manufacturing process.[10]

Troubleshooting Guide



Issue	Possible Cause(s)	Recommended Solution(s)
Reduced tablet disintegration in acidic dissolution media (e.g., simulated gastric fluid).	The anionic nature of SSG leads to reduced swelling in low pH environments due to the protonation of the carboxymethyl groups.[2][5]	- Consider using a non-ionic superdisintegrant, such as crospovidone, which is less affected by pH If SSG is necessary, you may need to increase its concentration (while staying below the gelling threshold of 8%) Evaluate the overall formulation for other pH-sensitive components.
Slower than expected disintegration after wet granulation.	The mechanical stress during high-shear wet granulation can damage the swollen SSG particles, reducing their effectiveness.[5][11] Prewetting of the SSG during the granulation process can also lead to a decrease in its disintegration efficiency.[5]	- Consider adding a portion of the sodium starch glycolate extragranularly (after the wet granulation step) Optimize the granulation process by reducing mixing time or shear intensity Evaluate grades of SSG with higher cross-linking, which may be more resistant to mechanical damage.[11]
Increased disintegration time with higher concentrations of SSG.	At concentrations above 8%, SSG can form a viscous gel that impedes water penetration into the tablet.[5][7]	- Reduce the concentration of SSG to the optimal range of 2-8% Ensure uniform distribution of the disintegrant within the formulation to avoid localized high concentrations.
Inconsistent disintegration times between batches.	Variability in the raw material properties of different batches of SSG.[9] Interaction with other excipients, such as hydrophobic lubricants.	- Implement rigorous quality control checks for incoming batches of SSG, including swelling tests Standardize the mixing time when incorporating hydrophobic lubricants like magnesium stearate. While SSG can



mitigate some of the negative effects of lubricants, prolonged mixing can still be detrimental.

[12]

Formulation contains an acidic active pharmaceutical ingredient (API) and disintegration is poor.

The acidic nature of the API can create a low pH microenvironment within the tablet, even in a neutral dissolution medium, thereby reducing the swelling of the SSG.

- Consider using a pHindependent superdisintegrant.
- Incorporate a buffering agent into the formulation to maintain a more neutral micro-pH.

Data Presentation

Table 1: Influence of pH on the Swelling Capacity of Sodium Starch Glycolate

Medium	Approximate pH	Swelling Capacity	Reference
0.1 N Hydrochloric Acid (Simulated Gastric Fluid)	1.2	Reduced	[13][14]
Phosphate Buffer (Simulated Intestinal Fluid)	6.8	High	[2]

Note: The swelling capacity is presented qualitatively as specific quantitative values can vary significantly based on the grade of SSG and the exact experimental method used.

Experimental Protocols

Protocol: Determination of Swelling Index

This protocol is adapted from standard methods for determining the swelling index of disintegrants.

1. Materials and Equipment:



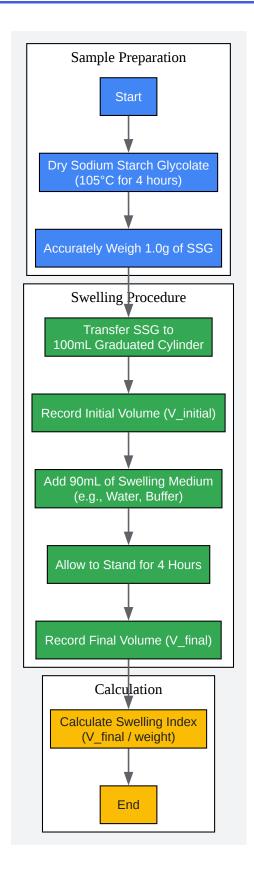
- Sodium Starch Glycolate (dried at 105°C for 4 hours)
- 100 mL Graduated Cylinder with a stopper
- Distilled Water (or buffer solution of desired pH)
- Analytical Balance
- Spatula
- Timer

2. Procedure:

- Accurately weigh 1.0 gram of the dried sodium starch glycolate using an analytical balance.
- Carefully transfer the weighed SSG into the 100 mL graduated cylinder.
- Record the initial volume occupied by the dry powder (Vinitial).
- Gently add 90 mL of the desired swelling medium (e.g., distilled water, 0.1 N HCl, or pH 6.8 phosphate buffer) to the graduated cylinder.
- Stopper the cylinder and invert it gently twice to ensure the powder is wetted, avoiding the formation of clumps.
- Allow the cylinder to stand undisturbed for 4 hours at room temperature (or a specified temperature).
- After 4 hours, record the final volume occupied by the swollen sodium starch glycolate (Vfinal).
- 3. Calculation of Swelling Index: The swelling index is calculated as the final volume per gram of the initial sample. Swelling Index (mL/g) = Vfinal / weight of sample (g)
- 4. Reporting: Report the Swelling Index in mL/g and specify the medium and temperature used for the experiment.

Mandatory Visualizations

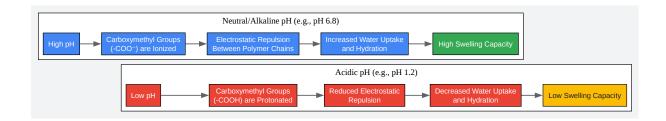




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Caption: Experimental workflow for determining the swelling index of sodium starch glycolate.





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Caption: Influence of pH on the swelling mechanism of sodium starch glycolate.

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